molecular formula C12H14N4O2S B2715544 N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide CAS No. 2034381-70-7

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide

Cat. No.: B2715544
CAS No.: 2034381-70-7
M. Wt: 278.33
InChI Key: LKHHYTNMDRVAPD-UHFFFAOYSA-N
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Description

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide is a synthetic organic compound that features a unique combination of a thiophene ring, a triazole ring, and a tetrahydrofuran ring

Scientific Research Applications

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes, particularly those involving protein-ligand interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction.

    Formation of the Tetrahydrofuran Ring: This step often involves the use of a tetrahydrofuran derivative as a starting material, which is then functionalized to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere for amide bonds, allowing the compound to mimic natural substrates and inhibit enzyme activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)tetrahydrofuran-2-carboxamide
  • (E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide

Uniqueness

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide is unique due to its combination of three distinct ring systems, which provides a versatile scaffold for chemical modifications. This structural diversity allows for the fine-tuning of its chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(1-thiophen-2-yltriazol-4-yl)methyl]oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c17-12(10-3-1-5-18-10)13-7-9-8-16(15-14-9)11-4-2-6-19-11/h2,4,6,8,10H,1,3,5,7H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHHYTNMDRVAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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